cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

描述

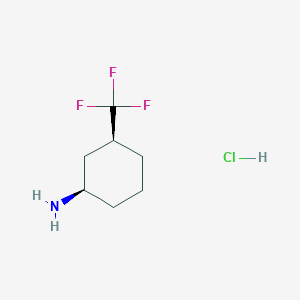

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride: is a chemical compound with the molecular formula C₇H₁₃ClF₃N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with an amine group and a hydrochloride salt.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the hydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch reactors: for controlled synthesis.

Continuous flow reactors: for large-scale production.

Purification methods: such as crystallization and distillation to obtain the final product.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles.

Major Products:

Oxidation products: Corresponding ketones or carboxylic acids.

Reduction products: Corresponding alcohols or amines.

Substitution products: Compounds with different functional groups replacing the original ones.

科学研究应用

Medicinal Chemistry Applications

The trifluoromethyl group in cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes. This property makes it a valuable candidate for drug development.

Receptor Binding Studies

Recent studies have shown that this compound exhibits significant binding affinity to various receptors. For instance, receptor binding assays indicated that this compound interacts effectively with specific targets, suggesting potential therapeutic applications in treating conditions related to these receptors.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, indicating that it may serve as a lead compound for developing new anticancer agents . The National Cancer Institute's Developmental Therapeutic Program has recognized its potential, leading to further investigations into its efficacy against specific tumors .

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules.

Synthesis of Derivatives

The compound can be used to synthesize various derivatives through functionalization of the amine group. This allows chemists to explore a range of chemical reactions and transformations, expanding the library of compounds available for biological testing.

Industrial Production Methods

Industrial synthesis typically involves optimizing reaction conditions to maximize yield and purity. Techniques such as batch reactors and continuous flow reactors are commonly employed to produce this compound on a larger scale. The incorporation of the trifluoromethyl group during synthesis is particularly beneficial as it can stabilize intermediates and enhance overall reaction efficiency.

Case Studies and Research Findings

Several studies highlight the unique properties and applications of this compound:

作用机制

The mechanism of action of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

3-(Trifluoromethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.

3-(Trifluoromethyl)cyclohexanone: Contains a ketone group instead of an amine.

3-(Trifluoromethyl)cyclohexane carboxylic acid: Features a carboxylic acid group.

Uniqueness:

- The presence of both the trifluoromethyl group and the amine group in cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group imparts stability and lipophilicity, while the amine group provides opportunities for further functionalization and biological interactions.

生物活性

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the amine group can engage in hydrogen bonding with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its passage through cell membranes. The amine group enables the formation of hydrogen bonds with biological receptors, influencing their activity and potentially modulating signaling pathways.

Key Mechanisms:

- Lipophilicity : Enhanced by the trifluoromethyl group, improving cellular uptake.

- Hydrogen Bonding : The amine group allows for specific interactions with target proteins.

Structure-Activity Relationship (SAR)

The SAR studies reveal important insights into how modifications to the chemical structure can affect biological activity. For instance, comparing this compound with similar compounds demonstrates variations in potency and selectivity.

| Compound | Functional Group | Activity | Reference |

|---|---|---|---|

| This compound | Amine | Modulates receptor activity | |

| 3-(Trifluoromethyl)cyclohexanol | Hydroxyl | Lower potency than amine | |

| 3-(Trifluoromethyl)cyclohexanone | Ketone | Different interaction profile |

Biological Evaluations

Recent studies have evaluated the compound's efficacy using various in vitro assays. These include receptor binding assays and functional activity tests on cell lines expressing specific targets.

Case Studies

- Receptor Binding Assays : In a study assessing the compound's binding affinity to receptors, this compound demonstrated significant binding, indicating potential as a therapeutic agent targeting specific pathways involved in diseases such as inflammation and cancer .

- Functional Activity : The compound was tested in assays measuring its effect on cytokine production in immune cells. Results indicated that it could downregulate IL-17a expression, suggesting anti-inflammatory properties .

属性

IUPAC Name |

(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSIEAABDZVSPX-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30933-74-5 | |

| Record name | rac-(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。